Superior Attenuation of PKC-α Translocation and VEGF Expression vs. Aminoguanidine in Diabetic Nephropathy
In vitro, co-culture of vascular smooth muscle cells with ALT-711 (alagebrium) more effectively attenuated high-glucose-induced translocation and expression of PKC-α compared with aminoguanidine, an AGE formation inhibitor. In streptozotocin-induced diabetic rats, ALT-711 and aminoguanidine both attenuated renal AGE accumulation, but only ALT-711 reduced the translocation of phosphorylated PKC-α from the cytoplasm to the membrane. Furthermore, ALT-711 significantly reduced vascular endothelial growth factor (VEGF) expression, whereas aminoguanidine had no effect on VEGF expression [1].
| Evidence Dimension | Inhibition of PKC-α translocation and VEGF expression |
|---|---|
| Target Compound Data | ALT-711 (alagebrium) reduced phosphorylated PKC-α translocation and decreased VEGF expression |
| Comparator Or Baseline | Aminoguanidine: no effect on PKC-α translocation; no effect on VEGF expression |
| Quantified Difference | Qualitative: only ALT-711 reduced phosphorylated PKC-α translocation and VEGF expression; both reduced PKC isoform expression |
| Conditions | In vitro: vascular smooth muscle cells in high glucose (25 mmol/L) vs. low glucose (5 mmol/L); in vivo: STZ-diabetic rats |
Why This Matters
Demonstrates a mechanistic advantage of alagebrium over aminoguanidine in targeting downstream pathogenic signaling beyond mere AGE reduction, which is critical for studies of diabetic nephropathy progression.
- [1] Thallas-Bonke, V., et al. (2004). Attenuation of extracellular matrix accumulation in diabetic nephropathy by the advanced glycation end product cross-link breaker ALT-711 via a protein kinase C-alpha-dependent pathway. (Study abstracted in PeptideDB). Retrieved from https://www.peptidedb.com/database/Alagebrium-bromide.html View Source
